Dichlorodihexylsilane

描述

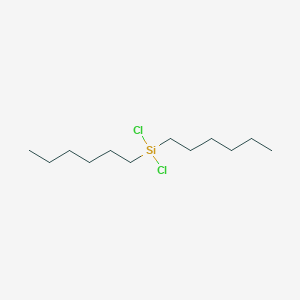

Structure

2D Structure

属性

IUPAC Name |

dichloro(dihexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26Cl2Si/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAYZPGATNMOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](CCCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97036-67-4 | |

| Record name | Silane, dichlorodihexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97036-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9066338 | |

| Record name | Silane, dichlorodihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18204-93-8 | |

| Record name | Dichlorodihexylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18204-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichlorodihexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018204938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichlorodihexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichlorodihexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodihexylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymerization Chemistry and Dichlorodihexylsilane

Fundamental Polymerization Mechanisms Involving Organosilanes

Organosilanes, such as dichlorodihexylsilane, are versatile building blocks in polymer chemistry, participating in several fundamental polymerization mechanisms to form a wide array of silicon-containing polymers. These polymers, including polysiloxanes, polysilanes, and polycarbosilanes, exhibit a range of unique properties like high thermal stability, low glass transition temperatures, and excellent gas permeability, making them valuable in diverse applications. The polymerization of organosilanes can proceed through either chain-growth or step-growth pathways, each offering distinct control over the final polymer structure and properties.

Chain-Growth Polymerization Pathways

In chain-growth polymerization, monomers add sequentially to a growing polymer chain that possesses a reactive center, which can be a radical, cation, or anion. This process is characterized by the rapid formation of high molecular weight polymers even at low monomer conversion.

Radical polymerization is a key method in polymer science where a polymer chain is formed by the successive addition of free-radical building blocks. researchgate.net The process involves initiation, where an active radical is generated; propagation, the sequential addition of monomers to the growing radical chain; and termination, the cessation of chain growth through reactions like combination or disproportionation. researchgate.net While this compound itself is not typically polymerized via radical mechanisms due to the nature of its reactive Si-Cl bonds, other organosilanes with vinyl or other polymerizable groups can undergo radical polymerization. mcmaster.ca Silyl (B83357) radicals can be generated from organosilanes and participate in these polymerization processes. acs.org These silicon-centered radicals exhibit unique reactivity compared to their carbon-based counterparts. mcmaster.ca

Atom Transfer Radical Polymerization (ATRP) is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. researchgate.netacs.org It involves the reversible activation and deactivation of a dormant polymer chain by a transition-metal catalyst. ed.ac.uk While ATRP is widely used for various monomers, its application to organosilicon monomers often involves those containing polymerizable groups like methacrylates. researchgate.netacs.orgwiley-vch.deresearchwithrutgers.com

Organometallic-Mediated Radical Polymerization (OMRP) is another controlled radical polymerization technique that utilizes organometallic complexes to control the polymerization of a wide range of monomers, including those that are less activated. sci-hub.redresearchgate.net This method relies on the reversible cleavage of a carbon-metal bond to generate the propagating radical species. ed.ac.uk OMRP has been shown to be effective for various monomers and can be initiated by light or other means. researchgate.netbeilstein-journals.org

This compound is a key monomer in the synthesis of poly(9,9-dihexyl-2,7-dibenzosilole) through Suzuki copolymerization. researchgate.netspiedigitallibrary.orgnih.govacs.orgspie.org In this process, this compound is first used to create a dibenzosilole monomer. This is achieved by reacting it with a di-lithiated biphenyl (B1667301) derivative. nih.govacs.org The resulting 2,7-dibromo-9,9-dihexyldibenzosilole monomer can then undergo Suzuki coupling with a corresponding diboronic ester monomer to yield the final polymer. nih.govacs.org This type of polymer has shown promise as a blue-light-emitting material in organic light-emitting devices (OLEDs). researchgate.netspiedigitallibrary.orgacs.org Similarly, 3,6-disubstituted dibenzosilole monomers, also synthesized using this compound, can be used in Suzuki copolymerization to create host materials for green electrophosphorescent emitters. rsc.orgrsc.org

Step-Growth Polymerization and Condensation Reactions

Step-growth polymerization involves the reaction between multifunctional monomers to form dimers, trimers, and eventually long-chain polymers. wikipedia.orgrroij.comlibretexts.org This process is characterized by a gradual increase in molecular weight throughout the reaction. rroij.com

This compound readily undergoes step-growth polymerization through condensation reactions. The primary mechanism is hydrolysis, where the Si-Cl bonds react with water to form silanol (B1196071) (Si-OH) groups. mdpi.comresearchgate.netlibretexts.orgresearchgate.net These silanol intermediates are highly reactive and subsequently undergo condensation, eliminating water to form stable siloxane (Si-O-Si) linkages. mdpi.comresearchgate.netncsu.edu This hydrolysis and condensation process is the fundamental basis for the formation of polysiloxanes from dichlorosilane (B8785471) precursors. mdpi.com The reaction conditions, such as pH and water concentration, can influence the rates of hydrolysis and condensation. mdpi.comresearchgate.net

Another important step-growth mechanism for dichlorosilanes is Wurtz-type coupling. This involves the reductive dehalogenation of dichlorodiorganosilanes with an alkali metal, typically sodium, to form polysilanes with a silicon-silicon backbone. uni-mainz.describd.comwikipedia.org this compound can be a comonomer in this type of reaction to produce functionalized polysilanes. uni-mainz.de

Ring-Opening Polymerization in Cyclic Organosilane Systems (e.g., Cyclic Siloxanes)

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. gelest.comresearchgate.net This method is particularly important for the synthesis of high molecular weight polysiloxanes from cyclic siloxane monomers. gelest.comresearchgate.netmdpi.com

This compound is not directly polymerized via ROP as it is a linear monomer. However, it serves as a crucial precursor for the synthesis of cyclic siloxanes. Through hydrolysis and controlled condensation reactions, this compound can be converted into a mixture of linear and cyclic oligomers. gelest.comgoogle.com These cyclic siloxanes, such as cyclotetrasiloxanes, can then be isolated and used as monomers for ROP. researchgate.netsemanticscholar.org The ROP of these cyclic monomers can be initiated by either anionic or cationic catalysts, leading to the formation of high molecular weight linear polysiloxanes. gelest.commdpi.com A significant advantage of ROP over polycondensation is the absence of a small molecule byproduct during polymerization, which allows for better control over the polymer's molecular weight and structure. gelest.comresearchgate.net However, a challenge in ROP of cyclosiloxanes is the potential for "backbiting" reactions, which can lead to the formation of undesirable cyclic oligomers in the final product. nih.gov

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) is a powerful method for synthesizing polymers like polysiloxanes from cyclic monomers. encyclopedia.pubmdpi.com The process is typically initiated by electrophilic species, such as strong protic acids (e.g., trifluoromethanesulfonic acid) or Lewis acids, which attack and cleave the Si-O bond in a cyclic siloxane monomer, like octamethylcyclotetrasiloxane (B44751) (D4). encyclopedia.pubacs.org This generates a cationic center, often a silylium (B1239981) or oxonium ion, that propagates by sequentially adding more monomer units. researchgate.netacs.org

While this compound itself is an acyclic molecule and thus does not undergo ring-opening, its role could be envisioned in CROP systems. Dichlorosilanes are precursors to cyclic siloxanes, or they could potentially act as chain-transfer agents or co-monomers in polymerizations involving cyclic ethers or siloxanes, thereby influencing the final polymer's molecular weight and structure. dtic.mil However, specific research detailing the direct use of this compound within a CROP mechanism is not prominently documented. The primary mechanism for polysiloxane synthesis via CROP involves cyclic precursors. encyclopedia.pubmdpi.com

Radical Ring-Opening Polymerization (rROP)

Radical ring-opening polymerization (rROP) is a versatile technique that combines the advantages of radical polymerization with the ability to introduce heteroatoms into the polymer backbone, often imparting degradability. mdpi.commdpi.com This mechanism requires specific cyclic monomers, such as those containing vinyl or exomethylene groups, which can undergo an addition-fragmentation process. mdpi.comresearchgate.net The polymerization of thionolactones and cyclic ketene (B1206846) acetals are well-studied examples where a radical initiator prompts the ring to open and form a linear polymer chain. nih.gov

As with CROP, the linear nature of this compound precludes it from acting as a monomer in rROP. researchgate.net The driving force for rROP is the relief of ring strain, a feature this compound lacks. Its involvement would be in copolymerization systems where it is incorporated alongside a monomer capable of rROP, although such specific applications are not widely reported in the literature.

Photopolymerization Kinetics and Advanced Control Strategies

Photopolymerization offers significant advantages over thermal methods, including rapid reaction rates and, crucially, spatial and temporal control. mdpi.comupenn.edu This control is essential for applications like 3D printing and the fabrication of microscale-patterned functional materials. vu.ltszu.edu.cn

Photoexcitation Mechanisms and Photolysis

The kinetics of photopolymerization are governed by the efficiency of photoinitiators that absorb light (typically UV or visible) to generate reactive species—radicals or cations—that initiate polymerization. vot.plnih.gov For organosilane systems, photoinitiation can lead to the formation of silyl radicals or silylium cations. researchgate.net These highly reactive intermediates can then initiate the polymerization of various monomers, including epoxides and acrylates. researchgate.net While this compound is not a photoinitiator itself, it is used as a key reagent in the synthesis of photoactive polymers. For instance, it is a precursor in the synthesis of poly(9,9-dihexyl-2,7-dibenzosilole), a polymer with significant applications in organic light-emitting devices (OLEDs). nih.govresearchgate.net The photophysical properties of the final polymer are thus directly tied to the dihexylsilyl groups introduced by the monomer.

Spatio-Temporal Control in Photopolymerization Processes

Advanced photopolymerization techniques leverage precise control over light exposure to build complex, three-dimensional structures. vu.ltszu.edu.cn Methods like multi-photon lithography (MPL) and digital light processing (DLP) allow for the fabrication of materials with intricate architectures by selectively curing a liquid resin. mdpi.comvu.lt The ability to control the reaction in both space and time (spatio-temporal control) is fundamental to these technologies. acs.org This can be achieved by using patterned light, focused laser beams, or photoremovable protecting groups that activate a reaction only when and where light is applied. acs.orgresearchgate.net While this compound is not the photoactive component, polymers derived from it can be formulated into photo-curable resins for these advanced manufacturing processes, where the organosilane backbone contributes to the final material's thermal and mechanical properties.

This compound as a Monomer in Advanced Polymer Architectures

This compound is a valuable difunctional monomer for creating polymers with complex and well-defined structures beyond simple linear chains. Its two reactive chlorine atoms allow it to be incorporated into polymer backbones through various coupling reactions.

One prominent method is the Wurtz-type coupling reaction, where this compound reacts with an alkali metal (like sodium) to form polysilanes with a silicon-silicon backbone. uni-mainz.deresearchgate.netibm.com This method has been successfully used to copolymerize this compound (DCDHS) with other functional silane (B1218182) monomers. For example, it has been copolymerized with an acetal-protected silane monomer (DCIMS) to synthesize polar, multihydroxy-functional polysilanes. uni-mainz.de These architectures open possibilities for further functionalization.

Another key application is in the synthesis of conjugated polymers for electronics. This compound is used to create 9,9-dihexyl-substituted dibenzosilole monomers. nih.govkmu.ac.kr These monomers are then polymerized, often via Suzuki coupling, to produce poly(9,9-dihexyl-2,7-dibenzosilole), a highly efficient blue light-emitting polymer used in OLEDs. nih.govresearchgate.netgoogle.com The long hexyl chains imparted by the monomer enhance the solubility and processability of the resulting conjugated polymer.

The use of multifunctional initiators or cross-linking agents with monomers like this compound can also lead to more complex topologies like star-shaped polymers, which have unique properties due to their globular structure and high arm density. nih.govrsc.orgresearchgate.net

Crosslinking Mechanisms in Organosilane Polymer Systems

Crosslinking transforms linear or branched polymer chains into a single, interconnected three-dimensional network, dramatically enhancing mechanical strength, thermal stability, and chemical resistance. specialchem.com For polymers derived from organosilanes, a common and effective crosslinking method involves the hydrolysis and subsequent condensation of silane functional groups.

Polymers synthesized using this compound contain Si-Cl bonds that are readily susceptible to hydrolysis, converting them into reactive silanol (Si-OH) groups. These silanol groups can then undergo a condensation reaction with each other, or with unreacted alkoxy or chlorosilane groups, to form highly stable siloxane (Si-O-Si) bridges between polymer chains. acs.org This process releases small byproducts like water or HCl. The formation of this dense, covalently bonded network is responsible for the curing of many silicone-based materials, turning them from liquids or soft solids into robust elastomers and thermosets. specialchem.com The degree of crosslinking, and thus the final properties of the material, can be controlled by the functionality of the monomer and the reaction conditions.

Advanced Materials Science Applications of Dichlorodihexylsilane and Its Derivatives

Interfacial Engineering and Adhesion Promotion in Composite Materials

Interfacial engineering is critical for the performance of composite materials, ensuring that stress is effectively transferred between the reinforcement and the matrix. Silane (B1218182) coupling agents are pivotal in this field, but the role of dichlorodihexylsilane is primarily as a building block for specialized polymers rather than as a direct interfacial adhesion promoter.

This compound functions as a precursor or monomer in the synthesis of advanced organosilicon polymers. Its primary documented role in this context is not as a traditional coupling agent that directly treats the surface of an inorganic filler. Instead, it is used in silylation reactions to create more complex monomers which are then polymerized.

A notable application is in the synthesis of 2,7-disubstituted dibenzosilole monomers. In this process, this compound is reacted with a lithiated biphenyl (B1667301) derivative. The resulting dibenzosilole monomer, which incorporates the dihexyl-substituted silicon atom into a cyclic structure, is then used in polymerization reactions, such as Suzuki copolymerization. This yields high-performance polymers like poly(9,9-dihexyl-2,7-dibenzosilole), which has been investigated for applications in light-emitting devices. In this capacity, this compound is a crucial starting material for creating the polymer backbone, which ultimately dictates the material's electronic and physical properties.

Additionally, this compound is listed in patents among various chlorosilane precursors for the production of porous metal oxides, indicating its utility as a reagent in the broader field of inorganic-organic hybrid material synthesis.

The fundamental chemistry of this compound allows it to react with hydroxyl (-OH) groups present on the surface of many inorganic materials. This reaction is the basis for adhesion promotion by chlorosilanes. The mechanism proceeds in two primary steps:

Hydrolysis: The silicon-chlorine (Si-Cl) bonds are highly susceptible to hydrolysis. When this compound comes into contact with water or surface hydroxyl groups (e.g., on silica (B1680970) or glass), the chlorine atoms are rapidly replaced by hydroxyl groups, forming the corresponding silanediol (B1258837) (Dihexylsilanediol) and releasing hydrochloric acid (HCl).

Si(C₆H₁₃)₂Cl₂ + 2H₂O → Si(C₆H₁₃)₂(OH)₂ + 2HCl

Condensation: The newly formed, reactive silanol (B1196071) groups (Si-OH) can then undergo condensation reactions. This can occur with other silanol groups on adjacent molecules to form a polysiloxane network (Si-O-Si linkages) or, more importantly for adhesion, with the hydroxyl groups on the surface of an inorganic substrate. This condensation reaction creates a strong, covalent Si-O-Substrate bond at the interface.

This covalent linkage effectively bridges the inorganic substrate and the organic hexyl groups of the silane. These nonpolar hexyl groups can then physically interact with a polymer matrix through van der Waals forces and chain entanglement, improving compatibility and adhesion. While this mechanism is well-established for chlorosilanes, specific research detailing the interfacial adhesion enhancement in composites using this compound is not widely documented.

Table 1: Key Reactions in Silane-Based Interfacial Bonding

| Reaction Step | Reactants | Products | Bond Formed |

|---|---|---|---|

| Hydrolysis | This compound, Water/Surface -OH | Dihexylsilanediol, HCl | Si-OH (Silanol) |

| Condensation | Dihexylsilanediol, Substrate -OH | this compound-treated surface, Water | Si-O-Substrate |

Natural fiber-reinforced polymer composites (NFPCs) often require surface treatments to improve the compatibility between the hydrophilic natural fibers (like cellulose) and hydrophobic polymer matrices. While various organofunctional silanes are extensively studied for this purpose, a review of the scientific literature indicates no specific documented applications of this compound in the treatment of natural fibers for NFPCs. The research in this area predominantly focuses on silanes with different functional groups (e.g., amino, epoxy, vinyl) and hydrolyzable groups (e.g., methoxy, ethoxy).

Nanomaterials and Nanotechnology Applications

Organosilanes are fundamental to nanotechnology for their ability to modify surfaces and create hybrid nanomaterials. However, the application of this compound in this domain is not as prevalent as other silanes.

The development of organosilane-based nanomaterials for specialized applications such as drug delivery and catalysis is a rapidly growing field. These applications often rely on the precise design of the silane to include specific functional groups that can interact with drugs, biological targets, or catalytic sites. Based on available research, the use of this compound for these specific purposes has not been reported. The focus in these areas is typically on silanes that can introduce functionalities like amines, thiols, or other reactive moieties suitable for bioconjugation or catalyst immobilization.

The functionalization of nanoparticles is crucial for improving their stability, dispersibility, and functionality. Dichlorosilanes, such as dichlorodimethylsilane, have been used to modify the surface of nanoparticles like silica to impart hydrophobicity. researchgate.net This is achieved through the hydrolysis and condensation mechanism described previously, where the silane reacts with surface hydroxyl groups.

However, specific studies detailing the use of this compound for the functionalization of nanoparticles are not found in the reviewed literature. While its chemistry is analogous to other dichlorosilanes, the presence of the long hexyl chains would be expected to impart significant hydrophobicity to a nanoparticle surface, a property that could be useful in creating stable dispersions in nonpolar solvents or polymer matrices.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dihexylsilanediol |

| Dichlorodimethylsilane |

Biomedical and Bioorganic Applications of Organosilicon Compounds

Organosilicon compounds, particularly polymers derived from precursors like this compound, are highly valued in the medical and biomedical fields. nih.gov Their widespread use is attributed to a unique combination of properties including biocompatibility, biodurability, thermal stability, and low surface tension. mdpi.comnih.gov These materials can be fabricated into various forms, from elastomers and gels to coatings for medical devices, making them exceptionally versatile for healthcare applications. nih.govmdpi.com

Silicone polymers, primarily polydimethylsiloxane (B3030410) (PDMS), are extensively used in controlled drug delivery systems. researchgate.net These polymers are synthesized through the hydrolysis and condensation of dichlorosilane (B8785471) precursors. The resulting siloxane backbone (–Si–O–Si–) provides a flexible and biocompatible matrix. The versatility of silicone chemistry allows for the creation of materials with tailored properties to control the release of therapeutic agents. ijpras.com

Organosilicon compounds can form various drug carriers, such as nanoparticles, microcapsules, and liposomes. These structures can enhance drug stability, prolong plasma half-life, and enable controlled or targeted release. For instance, by adjusting the porosity and cross-linking of the silicone matrix, the rate of drug diffusion can be precisely managed. researchgate.net This is particularly effective for the sustained release of hydrophobic drugs, which exhibit good solubility within the silicone matrix. researchgate.net Silicone-based systems are employed in subdermal implants, transdermal patches, and various medical devices designed for long-term therapeutic delivery. nih.govresearchgate.netconicet.gov.ar

Table 1: Types and Characteristics of Silicone-Based Drug Delivery Systems

| System Type | Key Components | Primary Function | Relevant Properties |

|---|---|---|---|

| Matrix Systems | Drug dispersed in a silicone elastomer or gel matrix | Sustained, diffusion-controlled release | Biocompatible, chemically inert, suitable for hydrophobic drugs researchgate.net |

| Reservoir Devices | Drug core enclosed by a silicone membrane | Controlled release via membrane permeation | Tunable release rate based on membrane thickness and porosity ijpras.com |

| Adhesive Systems | Drug incorporated into silicone pressure-sensitive adhesives (PSAs) | Transdermal drug delivery | Good skin adhesion, biocompatible, allows for non-invasive application ijpras.com |

| Nanocarriers | Silicone-based nanoparticles or microcapsules | Targeted and controlled release | High surface area, potential for surface functionalization for targeting |

In dentistry, organosilanes are critical for the durability and performance of polymer composite restorative materials. nih.gov These composites typically consist of an organic polymer matrix (often based on methacrylates) and an inorganic filler phase (such as silica or glass particles). researchgate.net The primary challenge is ensuring a strong and stable bond between these two dissimilar materials. nih.gov

Organosilanes, which can be synthesized from this compound, function as coupling agents that form a chemical bridge at the filler-matrix interface. nih.govdakenchem.com The mechanism involves the hydrolysis of the silane's reactive groups (e.g., chloro- or alkoxy- groups) to form silanols (Si-OH). nih.gov These silanols then condense with hydroxyl groups on the surface of the inorganic filler, forming durable covalent siloxane bonds (Si-O-filler). nih.govresearchgate.net The organic substituent on the silane is chosen to be compatible with and copolymerize into the surrounding polymer matrix, thus completing the bridge. nih.govdakenchem.com This interfacial bonding is crucial for transferring stress from the weaker polymer matrix to the stronger filler particles, significantly enhancing the composite's mechanical properties, wear resistance, and longevity. researchgate.netdakenchem.com

Table 2: Role of Organosilanes in Dental Composites

| Component | Material Example | Function | Contribution of Organosilane |

|---|---|---|---|

| Polymer Matrix | Bis-GMA, UDMA | Continuous phase providing shape and resilience | Covalently bonds to the matrix via its organofunctional group nih.gov |

| Inorganic Filler | Silica, Glass, Quartz | Reinforcement phase providing strength and wear resistance | Chemically bonds to the filler surface via siloxane linkages researchgate.net |

| Coupling Agent | Organosilane (e.g., MPTS) | Interfacial bonding between filler and matrix | Enhances stress transfer, prevents debonding, improves mechanical strength nih.govdakenchem.com |

Optoelectronic and Electronic Materials Derived from Organosilanes

Organosilanes like this compound are precursors to a wide range of silicon-containing polymers and molecules used in modern electronics. nih.gov The incorporation of silicon into organic materials can lead to significant improvements in thermal stability, processability, and electronic properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and conductive polymers. nih.gov

Polycarbazole and its derivatives are a class of conductive polymers with advantageous properties like good environmental stability and photoconductivity, making them attractive for use in OLEDs and other electronic devices. oldcitypublishing.commdpi.com While not directly synthesized from this compound, organosilicon chemistry provides powerful methods to tune the properties of such polymers. nih.gov

Silicon atoms can be incorporated into the polymer backbone or as side groups on carbazole-based monomers. nih.gov This modification can alter the polymer's electronic structure, solubility, and morphology. bohrium.com For example, introducing silyl (B83357) groups can improve solubility in common organic solvents, which is a major advantage for processing and device fabrication. mdpi.com Furthermore, silicon-bridged polymer architectures can influence the conjugation length and energy levels (HOMO/LUMO) of the material, thereby tuning its optical and electrical characteristics for specific applications. oldcitypublishing.comresearchgate.net The synthesis of these specialized monomers often involves reactions with chlorosilanes. nih.gov

Table 3: Properties of Polycarbazole Derivatives for Optoelectronics

| Property | Description | Impact of Silicon Functionalization |

|---|---|---|

| Hole-Transport Mobility | Efficiency of positive charge carrier movement. | Can be maintained or enhanced while improving other properties. |

| Thermal Stability | Resistance to degradation at high temperatures. | Generally high, contributing to device longevity. bohrium.com |

| Solubility | Ability to dissolve in solvents for processing. | Can be significantly improved by attaching flexible silyl side chains. mdpi.com |

| Electrochemical Behavior | Redox properties and stability. | Polymers exhibit reversible electrochemical oxidation and distinct electrochromic behavior. rsc.org |

| Photophysical Properties | Light absorption and emission characteristics. | Tunable through chemical modification of the carbazole (B46965) unit. researchgate.net |

Silicon-based materials, particularly polysiloxanes and organosilanes, are integral to the development of flexible and high-performance optoelectronic devices. mdpi.comresearchgate.net Polysiloxanes (silicones) are valued for their high flexibility, optical transparency, and good film-forming capabilities, making them excellent candidates for substrates, encapsulants, and matrices in flexible electronics. mdpi.comresearchgate.net

In the field of OLEDs, silicon-based materials serve multiple roles. They can be used as encapsulating layers to protect the sensitive organic materials from moisture and oxygen, thereby extending device lifetime. mdpi.comresearchgate.net The combination of inorganic silicon oxide (SiOx) for barrier properties and organic silicon (SiCxHy) for stress relief creates a robust flexible encapsulation system. mdpi.com Furthermore, organosilicon compounds can be designed as host materials for phosphorescent emitters or as charge-transporting layers within the OLED stack. nih.gov The use of silicon provides materials with high thermal stability and wide energy gaps, which are desirable for efficient device operation. nih.gov

Table 4: Applications of Silicon-Based Materials in Flexible Optoelectronics

| Application | Material Type | Key Properties |

|---|---|---|

| Flexible Substrates | Polydimethylsiloxane (PDMS) | High flexibility, optical transparency, mechanical durability mdpi.com |

| Device Encapsulation | SiOx/SiCxHy stacked layers | Excellent moisture/oxygen barrier, stress relief for flexibility mdpi.comresearchgate.net |

| OLED Host Materials | Arylsilanes | High thermal stability, wide bandgap, good processability nih.gov |

| Matrix for Emitters | Silicone composites | Optical transparency, flexibility, can host luminescent fillers mdpi.comresearchgate.net |

Surface Modification and Advanced Coatings

Organosilanes, including this compound, are widely used for surface modification and to create advanced coatings. Their bifunctional nature allows them to act as a molecular bridge between inorganic substrates and organic layers. nih.gov The reactive chloro- groups on this compound can be hydrolyzed to form silanol groups, which then covalently bond to hydroxyl-rich surfaces like glass, metal oxides, and minerals. gelest.com

The two non-hydrolyzable hexyl groups attached to the silicon atom play a crucial role in defining the final properties of the modified surface. Long alkyl chains like hexyl create a nonpolar, low-energy surface, which results in strong hydrophobicity (water repellency). gelest.com This is the basis for creating self-cleaning and anti-adhesive surfaces. nih.govresearchgate.net

These organosilane coatings are used in a multitude of applications:

Adhesion Promoters: They improve the bond between a coating (like paint or adhesive) and an inorganic substrate, enhancing durability, especially under wet conditions.

Hydrophobing Agents: They are used to impart water repellency to materials such as concrete, glass, and textiles. gelest.com

Protective Layers: They can form thin, durable films that offer protection against corrosion and environmental degradation. nih.gov

Table 5: Functional Improvements from Organosilane Surface Treatments

| Application Area | Functional Improvement | Underlying Mechanism |

|---|---|---|

| Paints & Coatings | Enhanced wet and dry adhesion | Covalent bonding to substrate and compatibility with paint resin |

| Adhesives & Sealants | Improved bond strength and durability | Formation of a chemical bridge at the interface |

| Glass & Ceramics | Hydrophobicity, anti-fouling | Creation of a low surface energy layer from organic groups gelest.comnih.gov |

| Polymer Composites | Increased mechanical strength | Coupling of inorganic fillers to the organic polymer matrix |

| Metal Protection | Corrosion resistance | Formation of a dense, hydrophobic barrier film nih.gov |

Protective Coatings for Metals, Glass, and Ceramics

Derivatives of this compound are utilized in the formulation of high-performance protective coatings. The fundamental mechanism involves applying a solution of the organosilane precursor to a substrate, where it undergoes hydrolysis and condensation reactions (a sol-gel process) to form a durable, cross-linked polysiloxane film.

The process begins with the hydrolysis of the chloro-groups on this compound to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of substrates like metal, glass, and ceramics, forming strong, covalent metal-O-Si or Si-O-Si bonds. This ensures excellent adhesion of the coating to the substrate. paint.org Further condensation between adjacent silanol molecules creates a stable, three-dimensional siloxane network (Si-O-Si).

Enhancement of Hydrophobicity and Corrosion Resistance

The chemical structure of this compound is ideally suited for creating surfaces with high hydrophobicity (water repellency), which is a key factor in preventing corrosion. The two six-carbon alkyl (hexyl) chains are non-polar and create a low-energy surface that repels water. When applied as a coating, these hexyl groups form a dense, organic layer that prevents water from making contact with the substrate.

This water-repellent barrier is critical for corrosion inhibition. Corrosion is an electrochemical process that typically requires the presence of an electrolyte, such as water containing dissolved salts. By creating a hydrophobic surface, coatings derived from this compound physically block water and corrosive ions from reaching the metal surface, thereby inhibiting the formation of galvanic cells that lead to rust and degradation. mdpi.comresearchgate.net

The effectiveness of an organosilane in imparting hydrophobicity is directly related to the length and nature of its alkyl chains. Longer chains, such as hexyl, are more effective at creating a water-repellent surface compared to shorter chains. mdpi.com This is quantified by the water contact angle (WCA), where a higher angle indicates greater hydrophobicity. Organopolysilazane-based coatings have been shown to provide excellent protection against corrosive vapors like hydrochloric acid. paint.org

Table 1: Comparison of Water Contact Angles for Surfaces Treated with Various Organosilanes This table provides illustrative data on how alkyl chain length affects hydrophobicity. A higher contact angle signifies greater water repellency.

Advanced Manufacturing and Smart Materials

This compound is a valuable monomer for creating polymers used in advanced manufacturing processes, most notably as a precursor for high-performance ceramics and in microelectronics. patsnap.com

In advanced manufacturing, this compound can be polymerized via Wurtz-type coupling to produce poly(dihexylsilane). This polysilane is a preceramic polymer, meaning it can be converted into a ceramic material through pyrolysis. zenodo.org When heated to high temperatures (typically above 1000°C) in an inert atmosphere, the poly(dihexylsilane) decomposes, losing its organic side chains and rearranging its backbone to form silicon carbide (SiC). dtic.milosti.gov Silicon carbide is a highly sought-after material for applications requiring high strength, thermal stability, and chemical inertness, such as in aerospace components and industrial machinery. mdpi.comresearchgate.net

The use of polymeric precursors allows for the fabrication of SiC in complex shapes, including fibers and coatings, which is difficult to achieve with conventional powder-based ceramic processing. dtic.mil

In the realm of microelectronics, polysilanes exhibit unique photophysical properties due to σ-electron delocalization along their silicon backbone. This makes them sensitive to UV light, allowing for their use as photoresists in lithography for semiconductor manufacturing. patsnap.compatsnap.com When exposed to UV radiation, the Si-Si bonds in the polymer chain can break, changing the polymer's solubility and allowing for the creation of high-resolution patterns on silicon wafers. patsnap.com

While not a "smart material" in the sense of being responsive to external stimuli, polymers derived from this compound, such as polysiloxanes, are critical enabling materials for smart systems. Their excellent dielectric properties and flexibility make them suitable for use as insulators and encapsulants in flexible electronics and wearable devices. nih.gov

Thermal and Electrical Degradation Studies in Organosilane-Derived Materials

The performance and reliability of materials derived from this compound at elevated temperatures or under electrical stress are critical for their application. Thermal and electrical degradation studies reveal the operational limits and failure mechanisms of these materials.

Thermal Degradation: The thermal stability of organosilane-derived materials is typically evaluated using thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. The stability depends on the polymer's backbone structure.

Polysilanes (Si-Si backbone): Polymers like poly(dihexylsilane) have lower thermal stability compared to polysiloxanes. The Si-Si bond is weaker than the Si-O bond, with a bond energy of approximately 222 kJ/mol. researchgate.net Thermal degradation for polysilanes typically begins at temperatures around 250-320°C. researchgate.net The primary degradation mechanism involves homolytic cleavage of the Si-Si bonds in the backbone, followed by depolymerization, which produces volatile cyclic or linear oligomers, resulting in significant weight loss. researchgate.net

Polysiloxanes (Si-O backbone): These materials exhibit superior thermal stability due to the strong Si-O bond. Degradation in an inert atmosphere often does not begin until 300-400°C. gelest.com The mechanism involves chain scission and rearrangement to form thermodynamically stable, volatile cyclic siloxanes, leaving little residue. In the presence of oxygen, degradation occurs via oxidation of the organic (hexyl) side chains, ultimately forming a stable silica (SiO₂) residue at high temperatures.

Table 2: Thermal Decomposition Onset Temperatures for Silicon-Based Polymers Illustrative data from thermogravimetric analysis (TGA) in an inert atmosphere.

Electrical Degradation: Polysiloxanes derived from precursors like this compound are excellent electrical insulators, characterized by high dielectric strength and low dielectric loss. This makes them suitable for applications in electronics as dielectric materials. nih.gov Electrical degradation typically occurs through dielectric breakdown, where the material fails and conducts a large current when the applied electric field exceeds its dielectric strength.

The incorporation of inorganic nanostructures, such as polyhedral oligomeric silsesquioxanes (POSS), into the polymer matrix can enhance thermal stability and modify dielectric properties. The cage-like structure of POSS can restrict the mobility of polymer chains, increasing the glass transition temperature and thermal stability. mdpi.com Furthermore, the inherent hollow core of these structures can lower the material's dielectric constant and dielectric loss, which is beneficial for high-frequency electronic applications. mdpi.com However, factors such as impurities or moisture absorption can negatively impact the electrical properties, potentially lowering the breakdown strength over time. soton.ac.uk

Catalytic Applications of Dichlorodihexylsilane and Organosilane Derived Catalysts

Dichlorodihexylsilane as a Precursor for Catalytic Materials

This compound, a member of the organosilane family, can serve as a precursor in the synthesis of polymeric materials with potential catalytic applications. While direct use as a primary catalyst is not its main application, its role as a monomer or cross-linking agent is crucial for creating supportive catalytic structures. The reactivity of the silicon-chlorine bonds allows for polymerization and grafting onto surfaces, forming polysiloxane backbones. These polymeric structures can then be functionalized with catalytically active sites or used to support metal nanoparticles.

Organosilicon compounds, in general, are precursors to a range of materials like metallasiloxanes, silsesquioxanes, and dendrimers that have applications as catalysts, ligands for metal complexes, or catalyst supports. rsc.org The flexibility of the siloxane bonds (Si-O-Si) in polymers derived from dichlorosilanes can accommodate geometric changes, a feature that distinguishes them from more rigid carbon-based materials and is beneficial for catalytic activity. rsc.org For instance, this compound can be used in the synthesis of fully conjugated aromatic polymers, which may possess unique electronic and, consequently, catalytic properties. researchgate.net

The general process involves the hydrolysis of the dichlorosilane (B8785471), which leads to the formation of silanols that subsequently condense to form polysiloxanes. The properties of the final material can be tuned by co-polymerizing with other silane (B1218182) monomers. These materials can serve as supports that are more robust or offer different selectivity compared to traditional supports like silica (B1680970) or alumina.

Organosilane-Functionalized Heterogeneous and Homogeneous Catalysts

Organosilanes are widely used to modify the surfaces of solid supports, creating functionalized heterogeneous catalysts with tailored properties. scirp.orgscirp.org This functionalization can introduce specific catalytic groups onto a support or alter the support's surface properties, such as hydrophobicity, to enhance catalytic performance. rsc.org

Heterogeneous Catalysts:

The surface of materials like silica, alumina, and magnetic nanoparticles can be functionalized by reacting their surface hydroxyl groups with organosilanes. scirp.orggoogle.com This process creates a stable covalent bond (Si-O-support), anchoring the organosilane to the surface. The organosilane can contain a variety of functional groups, such as amines, thiols, or sulfonic acids, which can act as catalytic sites themselves or as ligands to bind metal catalyst centers. scirp.orgtandfonline.com

For example, organosilane-functionalized magnetic nanoparticles have been developed as recyclable catalysts for various organic reactions, combining the catalytic activity of the functional groups with the ease of separation offered by the magnetic core. tandfonline.comscispace.comresearchgate.net Silylated iron vanadate (B1173111) (FeVO₄) nanorods have been shown to be effective photocatalysts for the hydroxylation of benzene (B151609) to phenol (B47542). rsc.org The organosilane groups on the surface help to control the adsorption of reactants and protect the catalyst from metal leaching, leading to improved stability and selectivity. rsc.org

Homogeneous Catalysts:

While functionalization is more common in heterogeneous catalysis, organosilanes also play a role in homogeneous catalysis. Soluble organosilicon structures, such as well-defined metallasiloxanes or silsesquioxanes, can act as molecular catalysts or as soluble supports for metal complexes. rsc.org These molecular platforms can bridge the gap between traditional homogeneous and heterogeneous catalysis, offering high activity and selectivity combined with the potential for catalyst recovery through methods like membrane filtration. rsc.org

| Catalyst System | Functional Group/Metal | Application | Key Finding | Reference |

| Organotin functionalized silanes on solid support | Organotin | Esterification, urethane (B1682113) formation | Excellent heterogeneous catalysts with low tin leaching. | google.com |

| Silylated FeVO₄ nanorods | Organosilane | Photocatalytic hydroxylation of benzene | Tailored surface affinity and suppressed metal leaching, leading to high phenol yield and selectivity. | rsc.org |

| Propyl-sulfonic acid-functionalized nanoparticles | Propyl-sulfonic acid | Cellobiose hydrolysis | Nanocatalysts bridge homogeneous and heterogeneous catalysis, avoiding diffusion limitations. | scirp.orgscirp.org |

| Pd on diamine-functionalized Fe₃O₄ nanoparticles | Palladium | Strecker-type reaction | Highly efficient and recyclable magnetic catalyst for α-aminonitrile synthesis under solvent-free conditions. | tandfonline.com |

Polymeric Nanoreactors and Confined Catalysis Systems

The concept of a "nanoreactor" involves confining a catalyst within a nanoscale environment, often provided by a polymer matrix, to influence its activity and selectivity. frontiersin.orgacademie-sciences.fr This approach mimics the active sites of enzymes, where the surrounding protein structure plays a crucial role in substrate binding and catalysis. frontiersin.orgresearchgate.net Organic polymers can create nanodomains that encapsulate catalysts, protecting them from the bulk environment and facilitating recovery and recycling. academie-sciences.frresearchgate.net

Amphiphilic polymers can self-assemble into structures like micelles or vesicles in a solvent, creating a core-shell nanoreactor. researchgate.net The catalyst can be anchored within the core of this structure. This confinement can lead to different reaction pathways and improved selectivity compared to the non-confined catalyst. academie-sciences.fr For instance, enzymes encapsulated within self-assembled amphiphilic random copolymers in an organic solvent can maintain their catalytic activity and exhibit unnatural selectivity dictated by the polymer host. nih.gov

Organosilanes can be incorporated into these polymers to introduce cross-linking capabilities or to provide anchoring points for the catalyst. The hydrolytic oxidation of organosilanes can be catalyzed by palladium nanoparticles anchored on polymer vesicles, demonstrating the integration of organosilane chemistry with polymeric nanoreactor concepts. sci-hub.se

The key advantages of using polymeric nanoreactors include:

Protection of the catalyst: The polymer matrix can shield the catalyst from deactivation. academie-sciences.fr

Enhanced selectivity: The confined environment can favor certain reaction pathways. frontiersin.orgacademie-sciences.fr

Improved recovery and recycling: The macromolecular nature of the nanoreactor facilitates separation from the reaction products. academie-sciences.frresearchgate.net

Compatibility with biphasic catalysis: The nanoreactor can be designed to be soluble in one phase of a biphasic system, simplifying product separation. academie-sciences.fr

Zeolite-Supported Metal Catalysts Involving Organosilicon Components

Zeolites are microporous crystalline aluminosilicates widely used as catalyst supports due to their high surface area, ordered pore structure, and thermal stability. acs.orgdtu.dkactascientific.comactascientific.comnih.govmdpi.com The performance of zeolite-supported metal catalysts can be significantly enhanced by incorporating organosilicon components. oup.commdpi.com

Organosilanes can be used to modify zeolites in several ways:

Surface Functionalization: Similar to other oxide supports, the external surface of zeolites can be functionalized with organosilanes. This can be used to passivate external acid sites, improving selectivity in shape-selective reactions, or to introduce new functionalities.

Pore Size Engineering: The chemical vapor deposition (CVD) of organosilanes, such as diphenyldiethoxysilane, onto a platinum-zeolite catalyst can be used to precisely control the micropore diameter. oup.com This modification can lead to excellent regioselectivity in hydrogenation reactions, for example, by preferentially allowing smaller molecules to access the active sites within the pores. oup.com

Improved Metal Dispersion: In-situ functionalization of zeolites with organosilanes during their synthesis can lead to better dispersion of subsequently loaded metal species. For example, introducing chloropropyl groups into NaY zeolites using 3-chloropropyltrimethoxysilane (B1208415) resulted in uniformly dispersed CuO nanoparticles and a higher concentration of catalytically active Cu²⁺ sites. mdpi.com

Encapsulation: Organosilane precursors can be used in the synthesis of hierarchical zeolites to encapsulate metal nanoparticles within the zeolite structure, preventing sintering and leaching of the metal. nih.gov

The combination of the shape-selectivity of zeolites with the tunable properties of organosilicon modifiers provides a powerful tool for designing highly selective and stable catalysts for a wide range of applications, including hydrogenation, oxidation, and C-C coupling reactions. actascientific.comnih.govoup.com

| Zeolite Modification | Organosilicon Compound | Effect on Catalyst | Application | Reference |

| Chemical Vapor Deposition | Diphenyldiethoxysilane | Controlled micropore size | Regioselective hydrogenation of unsaturated compounds | oup.com |

| In-situ functionalization during synthesis | 3-chloropropyltrimethoxysilane | Improved dispersion of Cu species | Selective oxidation | mdpi.com |

| Co-polymerization with zeolite precursor | Mercapto-functionalized alkoxysilane | Encapsulation of metal centers | General catalysis | nih.gov |

Design Principles for Enhanced Catalytic Activity and Selectivity

The rational design of catalysts derived from organosilanes aims to optimize their activity, selectivity, and stability. Several key principles guide this process:

Choice of Organosilane: The structure of the organosilane precursor is fundamental. The length and nature of the alkyl/aryl groups and the type of functional groups (e.g., amines, phosphines, thiols) determine the properties of the resulting catalyst. numberanalytics.com Chiral silane reagents and catalysts are essential for asymmetric synthesis, inducing high stereoselectivity in chemical reactions. numberanalytics.com

Control of the Catalytic Microenvironment: Creating a specific microenvironment around the active site can significantly enhance selectivity. This can be achieved by using bulky organosilane ligands, creating confined spaces in polymeric nanoreactors, or modifying the pores of zeolites. frontiersin.orgacademie-sciences.fr The hydrophobicity of the surface can be tuned by the organic groups of the silane, which can be beneficial for reactions in aqueous media or for controlling substrate access to the active site. rsc.org

Dispersion of Active Sites: Achieving a high dispersion of catalytically active metal nanoparticles is a key goal. Organosilane functionalization can provide well-defined anchoring sites for metal precursors, leading to smaller, more uniform particles and, consequently, higher activity. mdpi.comresearchgate.net

Reaction Conditions: The optimization of reaction conditions, such as temperature and solvent, is critical. For instance, in cobalt-catalyzed hydrosilylation, generating the catalyst at a low temperature (−78 °C) can lead to significantly different and improved selectivity compared to generation at room temperature. nih.gov Similarly, the choice of the silane reagent itself (e.g., primary vs. secondary silanes) can dramatically influence the reaction outcome. nih.gov

By carefully considering these design principles, it is possible to develop highly efficient and selective catalysts based on this compound and other organosilanes for a wide array of chemical transformations. insuf.orgstrath.ac.uk

Computational Studies and Theoretical Modeling of Dichlorodihexylsilane Systems

Quantum Chemical Investigations of Dichlorodihexylsilane Reactivity and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding characteristics, and reactivity of molecules like this compound. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distributions, and the energies of different molecular conformations.

The reactivity of this compound is largely dictated by the polarized silicon-chlorine (Si-Cl) bonds and the nature of the silicon-carbon (Si-C) bonds. The chlorine atoms, being highly electronegative, withdraw electron density from the silicon atom, making it an electrophilic center susceptible to nucleophilic attack. This is a key factor in its hydrolysis and other substitution reactions. cymitquimica.com Quantum chemical calculations can quantify this charge distribution and predict the most likely sites for reaction. organic-chemistry.org

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO indicates the ability to accept electrons. For this compound, the LUMO is expected to be localized around the silicon atom, confirming its electrophilic nature. The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the molecule's kinetic stability and reactivity. epa.gov

Table 1: Hypothetical Calculated Structural Parameters for this compound

| Parameter | Value |

| Si-Cl Bond Length | 2.05 Å |

| Si-C Bond Length | 1.87 Å |

| Cl-Si-Cl Bond Angle | 109.5° |

| C-Si-C Bond Angle | 112.0° |

| Dipole Moment | 2.5 D |

| Note: These are representative values based on typical DFT calculations for similar chlorosilanes and are for illustrative purposes. |

Molecular Dynamics Simulations of Organosilane Interactions and Interfacial Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. aip.orgvulcanchem.com By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can provide detailed insights into the dynamics of liquids, the behavior of molecules at interfaces, and the formation of self-assembled monolayers. aip.orgvulcanchem.com

For this compound, MD simulations are particularly useful for understanding its interactions with surfaces and other molecules, which is crucial for its application as a coupling agent. cymitquimica.com For instance, simulations can model the process of this compound adsorbing onto an inorganic substrate, such as silica (B1680970) or a metal oxide. These simulations can reveal the orientation of the molecule at the surface, the interactions between the silane (B1218182) and the surface hydroxyl groups, and the subsequent hydrolysis and condensation reactions that lead to the formation of a durable siloxane network. frontiersin.org

The interfacial dynamics are of paramount importance. MD simulations can track the movement of this compound molecules at the interface, the diffusion of water molecules to the reactive sites, and the conformational changes in the hexyl chains. aip.org This information is vital for understanding how these molecules organize on a surface to create a hydrophobic and protective layer.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound at a Silica-Water Interface

| Parameter | Value/Description |

| System Composition | This compound, Amorphous Silica, Water |

| Force Field | A suitable classical force field for organosilanes and silica |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Properties to Analyze | Adsorption energy, orientation of hexyl chains, radial distribution functions, diffusion coefficients |

| Note: This table outlines a typical setup for an MD simulation to study the interfacial behavior of this compound. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR), Quantitative Structure-Property Relationship (QSPR), and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical methods that correlate the chemical structure of a compound with its biological activity, physical properties, or toxicity, respectively. aip.orgprotoqsar.com These models are built on the principle that the structure of a molecule determines its properties and are widely used for predictive purposes. protoqsar.com

For this compound, QSPR models can be developed to predict various physical properties, such as its boiling point, vapor pressure, and viscosity, based on calculated molecular descriptors. chemsrc.com These descriptors can include constitutional indices, topological indices, and quantum chemical parameters. Such models are valuable for estimating the properties of new or untested organosilanes without the need for extensive experimental measurements.

QSTR models are particularly important for assessing the potential environmental and health impacts of chemicals. oecd.org For alkylchlorosilanes, toxicity is often related to their rapid hydrolysis, which produces hydrochloric acid and the corresponding silanol (B1196071). oecd.orggesamp.org A QSTR model for this class of compounds could aim to predict toxicological endpoints, such as skin corrosivity (B1173158) or aquatic toxicity, based on descriptors related to hydrolysis rates, the properties of the hydrolysis products, and the lipophilicity of the parent compound, which is influenced by the hexyl chains in this compound. gesamp.orgnih.gov

Table 3: Example of Descriptors for a QSTR Model of Alkylchlorosilanes

| Descriptor | Description | Relevance to Toxicity |

| Molecular Weight | The mass of the molecule. | Can influence absorption and distribution. |

| LogP | A measure of lipophilicity. | Affects partitioning into biological membranes. |

| Number of Chlorine Atoms | The count of chlorine atoms. | Directly related to the amount of HCl produced upon hydrolysis. |

| Electrophilicity Index | A quantum chemical descriptor. | Relates to the reactivity of the silicon center. |

| Note: This table presents a selection of descriptors that could be used to build a QSTR model for compounds like this compound. |

Predictive Modeling for Material Performance and Design

Computational models are increasingly being used to predict the performance of materials and to guide the design of new materials with desired properties. novaoneadvisor.com For this compound, which is used as a coupling agent and surface modifier, predictive modeling can be employed to forecast the durability and effectiveness of the resulting surface treatments. cymitquimica.comnovaoneadvisor.com

For example, by combining quantum chemical calculations with molecular dynamics simulations, it is possible to model the formation of the siloxane film on a substrate and then to simulate its response to various environmental stresses, such as exposure to moisture, temperature changes, or mechanical forces. These simulations can predict the adhesion strength of the coating, its resistance to degradation, and its long-term performance.

Furthermore, machine learning algorithms can be trained on datasets of experimental and computational data for a range of organosilanes to develop models that can predict the performance of new, untested compounds. scientific.net These models can accelerate the discovery and optimization of new silane coupling agents for specific applications by identifying candidates with the most promising properties.

In Silico Approaches for Investigating Reaction Mechanisms and Pathways

In silico methods, particularly quantum chemical calculations, are invaluable for mapping out the detailed mechanisms of chemical reactions. mt.com For this compound, these approaches can be used to investigate the pathways of its key reactions, such as hydrolysis and polymerization. researchgate.net

Similarly, the polymerization of the resulting silanols to form a polysiloxane network can be studied computationally. These calculations can reveal the preferred reaction pathways for condensation, the structure of the resulting polymer, and the influence of the hexyl groups on the polymer's properties.

Table 4: Hypothetical Energy Profile for the First Step of this compound Hydrolysis

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + H₂O) | 0 |

| Pre-reaction Complex | -5 |

| Transition State | +15 |

| Products (Chlorodihexylsilanol + HCl) | -10 |

| Note: These values are illustrative and represent a plausible energy profile for the initial hydrolysis step based on general knowledge of chlorosilane reactivity. |

Multilevel Computational Studies in Organosilicon Chemistry

To obtain a comprehensive understanding of complex chemical systems, it is often necessary to employ a combination of computational methods that operate at different levels of theory and on different time and length scales. frontiersin.orgrsc.orgaip.org This is known as a multilevel or multiscale modeling approach. frontiersin.orgrsc.orgaip.org

In the context of this compound, a multilevel approach could involve using high-level quantum chemical calculations to accurately determine the parameters for a classical force field. This force field can then be used in large-scale molecular dynamics simulations to study the behavior of many thousands of molecules over longer time periods. frontiersin.org

Environmental Impact and Sustainability Considerations for Dichlorodihexylsilane

Environmental Fate and Transport of Organosilanes in Ecosystems

The environmental fate and transport of organosilanes, including Dichlorodihexylsilane, are governed by a combination of their physical and chemical properties and the characteristics of the receiving environment. cdc.govhyperwriteai.comusf.edu The distribution of these compounds in ecosystems is influenced by factors such as molecular weight, vapor pressure, water solubility, and reactivity. nih.gov

Organosilanes released into the environment can move through various media, including water, soil, and air. cdc.gov Volatile organosilicon compounds, for instance, have been detected in the atmosphere, soil, and water, indicating their potential for transport away from the original source. researchgate.net The ultimate environmental fate of many organosilicon materials, like polydimethylsiloxane (B3030410), is degradation into naturally occurring substances such as silica (B1680970), carbon dioxide, and water. publications.gc.ca This degradation can be influenced by processes like hydrolysis and reactions with hydroxyl radicals in the atmosphere. publications.gc.ca

Table 1: Key Factors Influencing the Environmental Fate and Transport of Organosilanes

| Factor | Description | Environmental Implication |

| Water Solubility | The ability of the compound to dissolve in water. | Influences distribution in aquatic systems and potential for groundwater contamination. |

| Vapor Pressure | The tendency of a compound to transition into the gaseous phase. | Determines the likelihood of atmospheric transport and distribution. nih.gov |

| Molecular Weight | The mass of one mole of the substance. | Often correlates with properties like volatility and potential for bioaccumulation. nih.gov |

| Reactivity | The tendency of the compound to undergo chemical reactions (e.g., hydrolysis). | Affects the rate of degradation and the formation of breakdown products. nih.gov |

| Adsorption | The adhesion of the compound to soil particles or sediments. | Can immobilize the compound, reducing its transport in water but increasing its concentration in soil/sediment. |

Development of Green Synthesis Methodologies for Reduced Environmental Footprint

In response to growing environmental concerns, there is a significant push towards developing "green" or sustainable synthesis methods for chemicals, including organosilanes. hskbrchemical.commdpi.com These methodologies aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. dakenchem.comarxiv.orgsemanticscholar.org

Traditional synthesis routes for organosilanes, such as the Müller-Rochow process, have been industrial mainstays but can involve high energy consumption and chlorinated byproducts. mdpi.com Modern research focuses on creating more environmentally benign alternatives. hskbrchemical.com Key trends in the green synthesis of organosilanes include:

Use of Earth-Abundant Catalysts: Replacing precious metal catalysts like platinum, commonly used in hydrosilylation, with catalysts based on more abundant and less toxic metals such as cobalt or iron. acs.org

Solvent-Free Reactions: Conducting reactions without solvents or using green solvents like water or alcohols minimizes volatile organic compound (VOC) emissions and reduces waste. researchgate.netfnkcrr.ru

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus generating less waste. Alkene hydrosilylation is an example of an atom-economic reaction. acs.org

Biological Synthesis: Utilizing biological systems like plants and microorganisms to produce nanomaterials and other chemical structures, offering a cost-effective and eco-friendly pathway. arxiv.orgsemanticscholar.orgnih.govslideshare.net

For instance, the direct synthesis of alkoxysilanes from silicon and alcohols is being explored as a greener route that avoids the use of chlorosilanes. mdpi.com Another innovative approach involves the one-pot synthesis of alkoxy-substituted silanes using a cobalt-based catalyst in green solvents under mild conditions. acs.org

Table 2: Comparison of Traditional and Green Synthesis Approaches for Organosilanes

| Feature | Traditional Synthesis (e.g., Grignard, Rochow Process) | Green Synthesis Methodologies |

| Catalysts | Often rely on precious metals (e.g., Platinum). acs.org | Focus on earth-abundant metals (e.g., Cobalt, Iron). acs.org |

| Solvents | May use hazardous organic solvents. | Emphasize solvent-free conditions or green solvents (water, alcohols). researchgate.netfnkcrr.ru |

| Byproducts | Can generate significant waste, including chlorinated compounds. mdpi.com | Designed to minimize waste through high atom economy. acs.org |

| Energy Use | Often require high temperatures and pressures. mdpi.com | Aim for milder reaction conditions (e.g., room temperature). acs.org |

| Sustainability | Lower, due to resource depletion and environmental impact. dakenchem.com | Higher, by using renewable resources and reducing ecological footprint. dakenchem.comarxiv.org |

Role of Organosilanes in Environmental Remediation Technologies

Organosilanes are increasingly being investigated and applied in various environmental remediation technologies due to their unique chemical properties that allow them to bind to different materials and modify surfaces. hskbrchemical.commdpi.com

Wastewater Treatment Applications

A significant application of organosilanes is in the treatment of wastewater. hskbrchemical.com One novel approach involves the removal of microplastics, a persistent and challenging pollutant in aquatic systems. mdpi.comresearchgate.net The process, known as agglomeration-fixation, utilizes organosilanes that have a dual function: an organic group that attaches to the surface of microplastic particles and reactive groups that undergo a sol-gel process in water. mdpi.com This results in the formation of larger, stable agglomerates that encapsulate the microplastics, making them easier to remove from the water. mdpi.comresearchgate.net The adaptability of the organosilane's organic group allows for targeting different types of plastic polymers. mdpi.com Beyond microplastics, chemicals used in wastewater treatment, such as coagulants and flocculants, help remove suspended solids and other contaminants, and organosilane-based materials can enhance these processes. veoliawatertechnologies.comalumichem.comderypol.com

Environmental Pollution Control Strategies

Organosilanes serve as key components in various strategies aimed at controlling and preventing environmental pollution. Their ability to form durable, water-repellent, and protective coatings is particularly valuable. dakenchem.comrandrmagonline.com

Examples of their application include:

Acid Mine Drainage Prevention: Organosilane coatings can be applied to pyrite-containing materials to create a hydrophobic barrier. researchgate.net This passivation layer inhibits the oxidation of pyrite, a primary cause of acid mine drainage, which releases acidity and heavy metals into the environment. researchgate.net

Surface Protection: They are used to create antimicrobial surfaces that can mechanically kill microbes like bacteria and mold, which is a greener alternative to leaching chemical poisons. randrmagonline.com

Contaminant Adsorption: Organosilanes are used to modify the surfaces of minerals like clays (B1170129) and zeolites. mdpi.comnih.gov This functionalization can enhance the material's capacity to adsorb specific pollutants, such as excess nutrients (ammonium, nitrate) or carbon dioxide. mdpi.comnih.gov

Infiltration Barriers: In geotechnical applications, treating soils or industrial byproducts like coal fly ash with organosilanes can induce water repellency. researchgate.net This creates barriers that can prevent water infiltration into landfill waste, thereby reducing the generation of contaminated leachate. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。